(S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate
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Overview
Description
(S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate is an organic compound that belongs to the class of amino acid derivatives. This compound is often used in the synthesis of peptides and other complex organic molecules due to its unique structural properties. The presence of the tert-butoxycarbonyl group provides protection to the amino group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate typically involves the protection of the amino group of an amino acid derivative. One common method is the reaction of (S)-2-amino-4-hydroxybutanoic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like hydrochloric acid or trifluoroacetic acid can be used to remove the tert-butoxycarbonyl group.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of deprotected amino acid derivatives.
Scientific Research Applications
(S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein synthesis.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate involves its role as a protected amino acid derivative. The tert-butoxycarbonyl group protects the amino group from unwanted reactions during synthesis. When the protecting group is removed, the free amino group can participate in peptide bond formation or other chemical reactions. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar in structure but with a hydroxyl group and a phenyl group.
Benzyl (S)-2-amino-4-((tert-butoxycarbonyl)amino)butanoate: Similar in structure but with a benzyl group instead of a methyl group.
Uniqueness
(S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate is unique due to its specific combination of functional groups, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions while maintaining the integrity of the amino group makes it valuable in both research and industrial applications.
Properties
IUPAC Name |
methyl (2S)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(14)12-6-5-7(11)8(13)15-4/h7H,5-6,11H2,1-4H3,(H,12,14)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOHDYABQSVXIE-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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